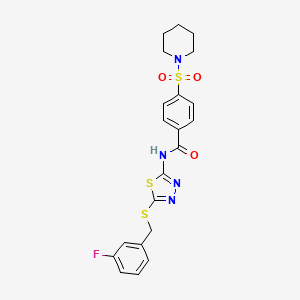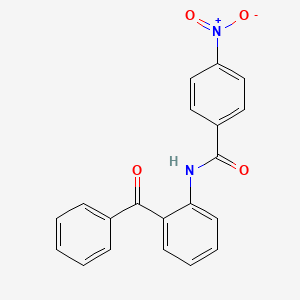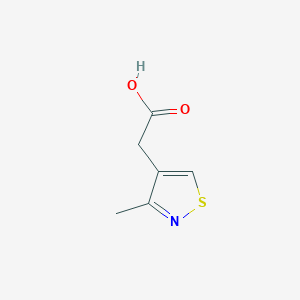![molecular formula C16H19NO3 B2528571 3-{5-[4-(2-Methylpropyl)phenyl]-1,3-oxazol-2-yl}propanoic acid CAS No. 929974-67-4](/img/structure/B2528571.png)
3-{5-[4-(2-Methylpropyl)phenyl]-1,3-oxazol-2-yl}propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of various propanoic acid derivatives has been explored in several studies. For instance, a series of 2-(5-arylidene-2,4-dioxotetrahydrothiazole-3-yl)propanoic acids and their methyl esters were synthesized and characterized using melting points, elemental analysis, FT-IR, and NMR spectroscopy . Similarly, chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives were synthesized, with a focus on their antibacterial activities . Another study reported the synthesis of 3-(4,6-disubstituted-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl) propanoic acid derivatives, which were screened for anti-inflammatory activity . These studies demonstrate the diverse synthetic routes and characterizations of propanoic acid derivatives, although none directly address the synthesis of “3-{5-[4-(2-Methylpropyl)phenyl]-1,3-oxazol-2-yl}propanoic acid”.
Molecular Structure Analysis
The molecular structures of various compounds have been determined using X-ray diffraction and supported by quantum-chemical calculations . For example, the structure of 3-oxy-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid was elucidated, and its reactivity with methyl iodide was studied . Polymorphism and isostructurality were investigated in a series of 3-(4,5-diaryl-4H-1,2,4-triazole-3-yl)propenoic acid derivatives, revealing different molecular conformations and intermolecular interactions . These findings highlight the importance of structural analysis in understanding the properties of such compounds, although specific information on the molecular structure of “3-{5-[4-(2-Methylpropyl)phenyl]-1,3-oxazol-2-yl}propanoic acid” is not provided.
Chemical Reactions Analysis
The reactivity of propanoic acid derivatives has been explored in various contexts. For instance, the nitration of 3-oxy-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid under different conditions leads to the formation of nitro derivatives . Additionally, the condensation of substituted 3-(2-phenylpyrimidin-5-yl)propanoic acids with aromatic amines in polyphosphoric acid yielded different products depending on the reactant structure . These studies provide insights into the reactivity of propanoic acid derivatives, although they do not specifically address the chemical reactions of “3-{5-[4-(2-Methylpropyl)phenyl]-1,3-oxazol-2-yl}propanoic acid”.
Physical and Chemical Properties Analysis
The physical and chemical properties of propanoic acid derivatives are closely tied to their molecular structures. For example, the antimicrobial and antiproliferative activities of synthesized propanoic acid derivatives were evaluated, showing significant effects against certain cancer cell lines and microorganisms . The anti-inflammatory activity of 3-(4,6-disubstituted-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl) propanoic acid derivatives was also assessed using the rat paw edema method . These studies suggest that the functional groups and molecular frameworks of propanoic acid derivatives play a crucial role in their biological activities. However, the specific physical and chemical properties of “3-{5-[4-(2-Methylpropyl)phenyl]-1,3-oxazol-2-yl}propanoic acid” are not detailed in the provided papers.
Applications De Recherche Scientifique
Renewable Chemical Building Blocks
One application is in the field of materials science, where compounds like phloretic acid, a phenolic compound similar in structure to the queried chemical, have been explored as renewable building blocks. These compounds enhance the reactivity of molecules towards benzoxazine ring formation, offering an eco-friendly alternative to phenol for producing materials with desirable thermal and thermo-mechanical properties. Such applications are critical for developing sustainable materials (Trejo-Machin et al., 2017).
Heterocyclic Chemistry
In heterocyclic chemistry, compounds structurally related to "3-{5-[4-(2-Methylpropyl)phenyl]-1,3-oxazol-2-yl}propanoic acid" serve as key intermediates for synthesizing a wide variety of biologically active molecules. For instance, the synthesis of pyrazoles and pyrimidines from related propenoic acid derivatives showcases the utility of such compounds in constructing complex heterocyclic structures with potential antimicrobial activities (Harutyunyan et al., 2015).
Organic Synthesis and Medicinal Chemistry
Moreover, these compounds are crucial in medicinal chemistry for developing new therapeutic agents. For example, analogs of "3-{5-[4-(2-Methylpropyl)phenyl]-1,3-oxazol-2-yl}propanoic acid" have been employed in synthesizing nonprostanoid prostacyclin mimetics, demonstrating the compound's versatility in drug development processes aimed at treating various diseases (Meanwell et al., 1992).
Solar Cell Applications
Additionally, such compounds find applications in the development of organic sensitizers for solar cell applications. The ability to engineer these compounds at a molecular level allows for the creation of efficient and high-performance materials for converting solar energy into electricity, underscoring their importance in renewable energy technologies (Kim et al., 2006).
Propriétés
IUPAC Name |
3-[5-[4-(2-methylpropyl)phenyl]-1,3-oxazol-2-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-11(2)9-12-3-5-13(6-4-12)14-10-17-15(20-14)7-8-16(18)19/h3-6,10-11H,7-9H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VISKHAXVXGLINM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C2=CN=C(O2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{5-[4-(2-Methylpropyl)phenyl]-1,3-oxazol-2-yl}propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{3-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide](/img/structure/B2528488.png)
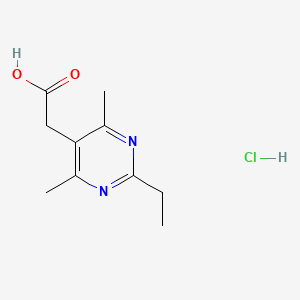
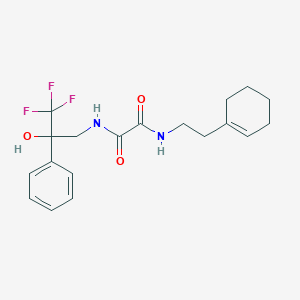
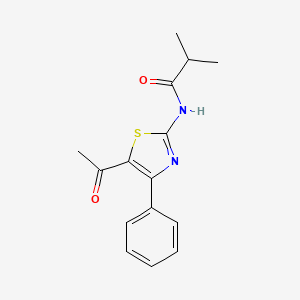
![2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide](/img/structure/B2528494.png)
![N-(2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-oxoethyl)benzamide oxalate](/img/structure/B2528498.png)
![8-{[2-(diethylamino)ethyl]amino}-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2528499.png)
![(4-Fluorophenyl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2528500.png)
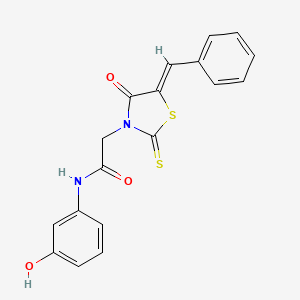
![5-(Difluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2528502.png)
![5-methyl-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2528503.png)
